3-{[2-(3-METHYLPHENYL)ACETYL]AMINO}BENZOIC ACID
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(3-METHYLPHENYL)ACETYL]AMINO}BENZOIC ACID typically involves the acylation of anthranilic acid with 3-methylphenylacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(3-METHYLPHENYL)ACETYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
3-{[2-(3-METHYLPHENYL)ACETYL]AMINO}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Used in the formulation of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-{[2-(3-METHYLPHENYL)ACETYL]AMINO}BENZOIC ACID involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever . It also exhibits anticancer activity by interfering with specific molecular targets and pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its long-lasting effects and used for similar indications.
Diclofenac: A potent NSAID with a slightly different mechanism of action.
Uniqueness
3-{[2-(3-METHYLPHENYL)ACETYL]AMINO}BENZOIC ACID is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to inhibit COX enzymes and its potential anticancer activity make it a valuable compound in both therapeutic and research settings .
Properties
IUPAC Name |
3-[[2-(3-methylphenyl)acetyl]amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-4-2-5-12(8-11)9-15(18)17-14-7-3-6-13(10-14)16(19)20/h2-8,10H,9H2,1H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPHQZXDPDNEQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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